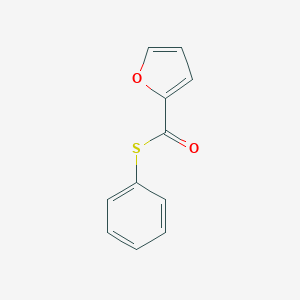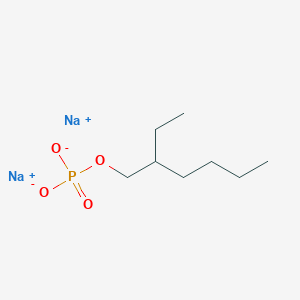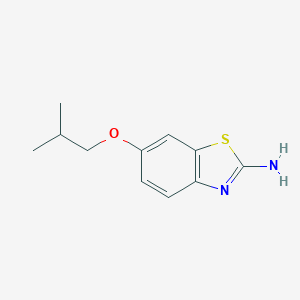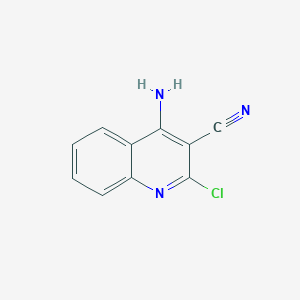
3-Quinolinecarbonitrile, 4-amino-2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 4-amino-2-chloro-, also known as AQ-4, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. AQ-4 is a heterocyclic organic compound that belongs to the quinoline family, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-Quinolinecarbonitrile, 4-amino-2-chloro- is not fully understood. However, it has been suggested that 3-Quinolinecarbonitrile, 4-amino-2-chloro- exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. 3-Quinolinecarbonitrile, 4-amino-2-chloro- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-Quinolinecarbonitrile, 4-amino-2-chloro- has been found to induce various biochemical and physiological effects in cells. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately, cell death. 3-Quinolinecarbonitrile, 4-amino-2-chloro- has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Quinolinecarbonitrile, 4-amino-2-chloro- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 3-Quinolinecarbonitrile, 4-amino-2-chloro- is also stable under standard laboratory conditions and can be stored for extended periods. However, 3-Quinolinecarbonitrile, 4-amino-2-chloro- has some limitations, including its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 3-Quinolinecarbonitrile, 4-amino-2-chloro-. One area of interest is the development of 3-Quinolinecarbonitrile, 4-amino-2-chloro- derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the elucidation of the exact mechanism of action of 3-Quinolinecarbonitrile, 4-amino-2-chloro-, which could lead to the development of new drugs with similar activity. Additionally, further studies are needed to determine the safety and efficacy of 3-Quinolinecarbonitrile, 4-amino-2-chloro- in vivo, which could pave the way for its use in clinical trials.
Métodos De Síntesis
3-Quinolinecarbonitrile, 4-amino-2-chloro- can be synthesized through various methods, including the condensation of 2-amino-4-chlorobenzonitrile with malononitrile in the presence of a base, such as potassium carbonate, followed by cyclization with polyphosphoric acid. Another method involves the reaction of 2-chloro-4-nitroaniline with malononitrile in the presence of a base, followed by reduction with iron powder.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 4-amino-2-chloro- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. 3-Quinolinecarbonitrile, 4-amino-2-chloro- has also been shown to possess potent antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Furthermore, 3-Quinolinecarbonitrile, 4-amino-2-chloro- has been found to exhibit antifungal and antibacterial activity against various pathogens.
Propiedades
Número CAS |
212378-25-1 |
|---|---|
Nombre del producto |
3-Quinolinecarbonitrile, 4-amino-2-chloro- |
Fórmula molecular |
C10H6ClN3 |
Peso molecular |
203.63 g/mol |
Nombre IUPAC |
4-amino-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-4H,(H2,13,14) |
Clave InChI |
NJLNQZPOWAIENY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



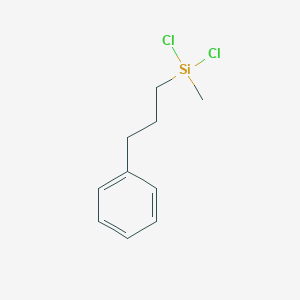
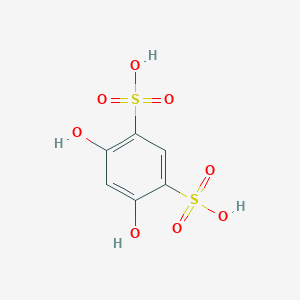
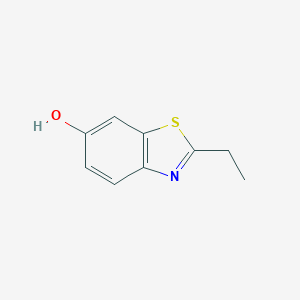
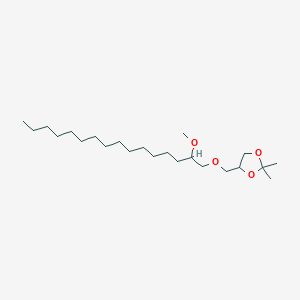
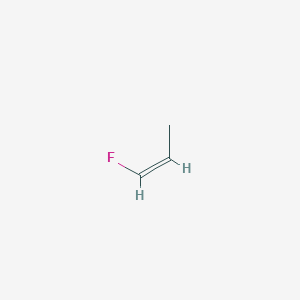
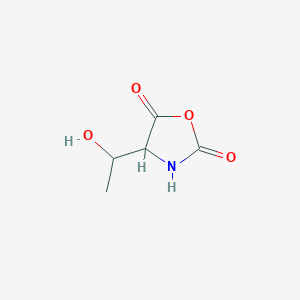
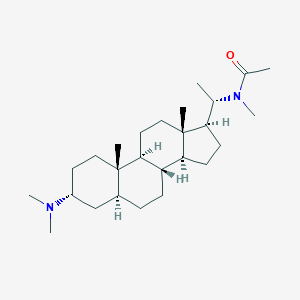
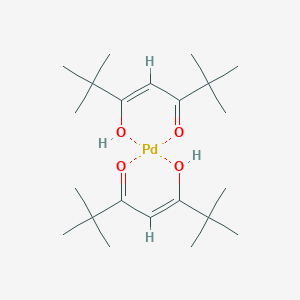

![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
